

13C NMR Analysis: A Comparative Guide to 1-Boc-4-(3-nitrobenzyl)piperazine

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Compound of Interest

Compound Name: **1-Boc-4-(3-Nitrobenzyl)piperazine**

Cat. No.: **B1273744**

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This guide provides a comparative analysis of the 13C NMR spectrum of **1-Boc-4-(3-nitrobenzyl)piperazine**. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of its constituent functional groups and comparison with structurally related molecules. This information is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and purity assessment of this and similar compounds.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for **1-Boc-4-(3-nitrobenzyl)piperazine** are summarized in Table 1. These predictions are derived from typical chemical shift ranges for N-Boc protected amines, piperazine rings, and substituted nitrobenzyl groups. For comparative purposes, experimental data for relevant analogous compounds would be necessary for a complete analysis.

Table 1: Predicted 13C NMR Chemical Shifts for **1-Boc-4-(3-nitrobenzyl)piperazine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (Proton-decoupled)	Rationale
<hr/>			
Boc Group			
C=O	~154.7	s	Typical for Boc carbonyl carbon.
C(CH ₃) ₃	~80.0	s	Quaternary carbon of the tert-butyl group.
C(CH ₃) ₃	~28.4	q	Methyl carbons of the tert-butyl group.
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Piperazine Ring			
C _{2'} /C _{6'}	~44.0	t	Carbons adjacent to the Boc-protected nitrogen.
C _{3'} /C _{5'}	~52.5	t	Carbons adjacent to the benzyl-substituted nitrogen.
<hr/>			
3-Nitrobenzyl Group			
CH ₂	~62.0	t	Methylene linker carbon.
C ₁	~140.0	s	Quaternary carbon attached to the piperazine moiety.
C ₂	~129.0	d	Aromatic CH.
C ₃	~148.0	s	Quaternary carbon bearing the nitro group.
C ₄	~122.0	d	Aromatic CH.
C ₅	~135.0	d	Aromatic CH.
C ₆	~122.5	d	Aromatic CH.

Chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on additive rules and comparison with similar structures.

Comparative Analysis

To provide context for the predicted values, a comparison with known chemical shifts of related structures is essential.

- **N-Boc-piperazine:** The carbons of the piperazine ring protected with a Boc group typically show signals around 44 ppm for the carbons adjacent to the nitrogen bearing the Boc group and around 50 ppm for the other two carbons. The Boc group itself will have a carbonyl signal around 154 ppm, a quaternary carbon signal around 80 ppm, and methyl signals around 28 ppm.
- **3-Nitrobenzyl Moiety:** The aromatic carbons of a 3-nitrobenzyl group are influenced by the electron-withdrawing nitro group. The carbon attached to the nitro group (C3) is expected to be significantly downfield, around 148 ppm. The other aromatic carbons will have shifts in the range of 120-135 ppm.^[1] The benzylic CH₂ group typically appears around 63 ppm.^[2]

The predicted shifts in Table 1 are consistent with these expected ranges.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum of an organic compound like **1-Boc-4-(3-nitrobenzyl)piperazine**.^{[3][4]}

1. Sample Preparation:

- Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is homogeneous and free of particulate matter.

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

- Use a standard pulse sequence for proton-decoupled ^{13}C NMR (e.g., zgpg30 on Bruker instruments).[3]
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration. A typical starting point is 128 or 256 scans.
- Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[3] For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[3]

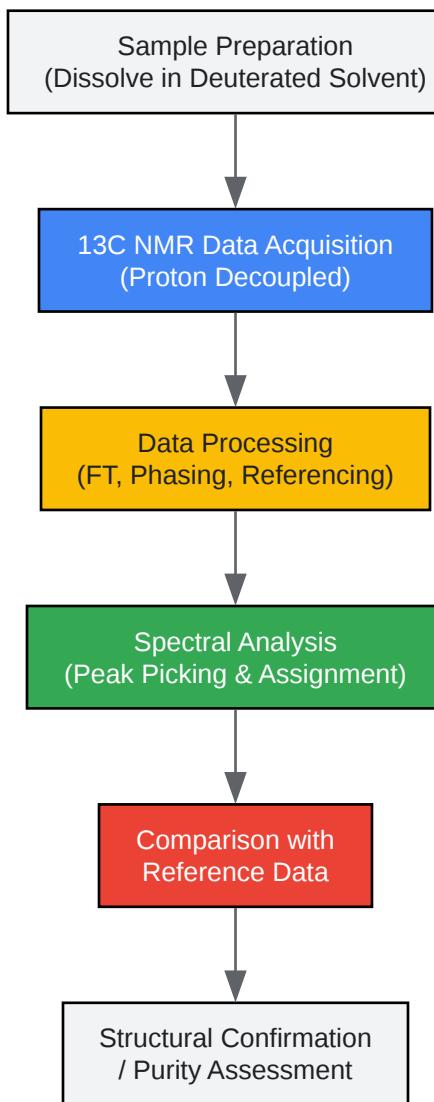
4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm) or an internal standard like TMS (0 ppm).[5][6]
- Perform baseline correction to ensure accurate integration if required.

Visualizations

To aid in the assignment of the ^{13}C NMR signals, the following diagrams illustrate the structure and a conceptual workflow for the analysis.

Caption: Chemical structure of **1-Boc-4-(3-nitrobenzyl)piperazine** with numbered piperazine carbons.



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Caption: Experimental workflow for ^{13}C NMR analysis.

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- To cite this document: BenchChem. [13C NMR Analysis: A Comparative Guide to 1-Boc-4-(3-nitrobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273744#13c-nmr-analysis-of-1-boc-4-3-nitrobenzyl-piperazine>]

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